
Bis-PEG29-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-PEG29-acid is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains two terminal carboxylic acid groups, which facilitate the formation of stable amide bonds with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
Bis-PEG29-acid is synthesized through a series of ethoxylation reactions, where ethylene oxide is polymerized to form a long PEG chain. The terminal hydroxyl groups of the PEG chain are then converted to carboxylic acid groups through oxidation reactions. Common reagents used in these reactions include potassium permanganate or chromium trioxide for oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where ethylene oxide is polymerized under controlled conditions. The resulting PEG chains are then subjected to oxidation processes to introduce the terminal carboxylic acid groups. The product is purified through techniques such as distillation and crystallization to achieve high purity levels .
化学反応の分析
Types of Reactions
Bis-PEG29-acid primarily undergoes substitution reactions, where the terminal carboxylic acid groups react with primary amine groups to form stable amide bonds. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) .
Common Reagents and Conditions
Reagents: EDC, HATU, primary amines
Conditions: Mild temperatures (20-25°C), neutral to slightly basic pH (pH 7-8)
Major Products
The major products formed from these reactions are amide-linked conjugates, which are stable and can be used in various biochemical applications .
科学的研究の応用
PROTAC Technology
Overview
PROTACs are innovative molecules designed to induce targeted protein degradation by harnessing the ubiquitin-proteasome system. Bis-PEG29-acid serves as a critical linker in the synthesis of PROTACs, facilitating the connection between two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase.
Mechanism of Action
The mechanism involves the formation of a ternary complex that brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation. This approach has shown promise in selectively eliminating disease-causing proteins, making it a powerful strategy in drug discovery and development .
Case Studies
- Cancer Therapeutics : Research has demonstrated that PROTACs utilizing this compound can effectively degrade oncoproteins involved in various cancers, thus presenting a novel therapeutic avenue for cancer treatment .
- Neurodegenerative Diseases : Studies indicate that this compound-based PROTACs can target misfolded proteins implicated in neurodegenerative disorders, potentially offering new treatments for conditions like Alzheimer's disease .
Protein Modification
Bioconjugation Applications
this compound is widely used for modifying proteins and peptides through PEGylation. The terminal carboxylic acid groups can react with amine-containing moieties in the presence of coupling reagents such as EDC or HATU, forming stable amide bonds.
Benefits of PEGylation
- Increased Solubility : The hydrophilic nature of PEG enhances the solubility of conjugated proteins in aqueous environments.
- Improved Stability : PEGylation can increase the stability and half-life of therapeutic proteins, reducing immunogenicity and proteolytic degradation .
Therapeutic Development
Drug Delivery Systems
this compound is utilized in developing drug delivery systems that enhance the pharmacokinetics and biodistribution of therapeutic agents. Its ability to improve solubility and reduce toxicity makes it suitable for formulating various drugs, including small molecules and biologics .
Case Study Examples
- Antibody-Drug Conjugates (ADCs) : The incorporation of this compound in ADC formulations has shown improved efficacy by enhancing the delivery of cytotoxic agents directly to cancer cells while minimizing systemic exposure .
- Vaccines : Research indicates that PEGylated vaccine components can elicit stronger immune responses due to enhanced stability and solubility, facilitating better vaccine performance .
Summary Table of Applications
Application Area | Description | Example Use Case |
---|---|---|
PROTAC Technology | Linker for targeted protein degradation | Cancer therapeutics |
Protein Modification | PEGylation for enhanced solubility and stability | Therapeutic protein formulations |
Drug Delivery Systems | Improved pharmacokinetics and biodistribution | Antibody-drug conjugates |
Vaccine Development | Enhanced immune response through stability | PEGylated vaccine components |
作用機序
Bis-PEG29-acid functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two essential ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby reducing its levels within the cell .
類似化合物との比較
Similar Compounds
- Bis-PEG1-acid
- Bis-PEG2-acid
- Bis-PEG3-acid
- Bis-PEG4-acid
- Bis-PEG5-acid
- Bis-PEG6-acid
- Bis-PEG7-acid
- Bis-PEG8-acid
- Bis-PEG9-acid
- Bis-PEG10-acid
- Bis-PEG11-acid
- Bis-PEG12-acid
- Bis-PEG13-acid
- Bis-PEG14-acid
- Bis-PEG15-acid
- Bis-PEG17-acid
- Bis-PEG18-acid
Uniqueness
What sets Bis-PEG29-acid apart from its similar compounds is its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability, such as in the synthesis of PROTACs and bioconjugates .
生物活性
Bis-PEG29-acid, a polyethylene glycol (PEG) derivative, has garnered attention in biomedical research due to its unique properties and potential applications in drug delivery, bioconjugation, and therapeutic development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C62H122O33
- Molecular Weight : 1395.61 g/mol
- Structure : this compound consists of two PEG chains linked by a dicarboxylic acid moiety, enhancing solubility and biocompatibility.
This compound primarily functions through the following mechanisms:
- Improved Solubility : The PEG component enhances the solubility of hydrophobic drugs, facilitating their delivery in biological systems.
- Biocompatibility : PEGylation reduces immunogenicity and prolongs circulation time in the bloodstream, making it suitable for therapeutic applications.
- Targeted Delivery : By conjugating drugs with this compound, researchers can achieve targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.
Biological Activity
The biological activities of this compound have been investigated in various studies:
Antitumor Activity
Research indicates that PEGylated compounds exhibit enhanced antitumor activity. In a study involving PEGylated proteins, it was shown that these compounds could effectively inhibit tumor growth by enhancing drug accumulation in tumor tissues while reducing systemic toxicity .
Immunomodulatory Effects
This compound has been shown to activate macrophages and modulate immune responses. This property is particularly relevant in developing therapies for autoimmune diseases and cancer immunotherapy .
Case Studies
- PEGylated Antibodies : A study demonstrated that this compound conjugated to monoclonal antibodies increased their half-life and improved therapeutic outcomes in animal models of cancer .
- Therapeutic Proteins : Another case highlighted the use of this compound to enhance the stability and efficacy of therapeutic proteins such as urate oxidase, which is used in treating gout .
Data Tables
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H122O33/c63-61(64)1-3-67-5-7-69-9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-59-95-60-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-70-8-6-68-4-2-62(65)66/h1-60H2,(H,63,64)(H,65,66) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMGPQNMMETFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H122O33 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。